
Trimethyl((perfluorophenyl)(phenyl)methoxy)silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trimethyl((perfluorophenyl)(phenyl)methoxy)silane is a specialized organosilicon compound characterized by the presence of both perfluorophenyl and phenyl groups attached to a silicon atom through a methoxy linkage. This compound is known for its unique chemical properties, which make it valuable in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Trimethyl((perfluorophenyl)(phenyl)methoxy)silane typically involves the reaction of trimethylsilyl chloride with perfluorophenyl and phenyl methanol derivatives under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product. The reaction conditions often include anhydrous solvents and inert atmosphere to prevent hydrolysis and other side reactions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure the consistency and quality of the final product. The reaction is typically conducted in large reactors with precise control over temperature, pressure, and reaction time to optimize yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions
Trimethyl((perfluorophenyl)(phenyl)methoxy)silane undergoes various chemical reactions, including:
Hydrolysis: Reacts with water to form silanols and methanol.
Substitution: Can participate in nucleophilic substitution reactions where the methoxy group is replaced by other nucleophiles.
Oxidation and Reduction: Can be oxidized or reduced under specific conditions to form different silicon-containing compounds.
Common Reagents and Conditions
Hydrolysis: Typically carried out in the presence of water or aqueous solutions.
Substitution: Common reagents include halides, amines, and alcohols.
Oxidation and Reduction: Reagents such as hydrogen peroxide for oxidation and lithium aluminum hydride for reduction are commonly used.
Major Products Formed
Hydrolysis: Produces silanols and methanol.
Substitution: Forms various substituted silanes depending on the nucleophile used.
Oxidation and Reduction: Results in the formation of oxidized or reduced silicon compounds.
Applications De Recherche Scientifique
Trimethyl((perfluorophenyl)(phenyl)methoxy)silane has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other organosilicon compounds.
Biology: Employed in the modification of biomolecules and surfaces to enhance their properties.
Medicine: Investigated for its potential use in drug delivery systems and as a component in medical devices.
Mécanisme D'action
The mechanism by which Trimethyl((perfluorophenyl)(phenyl)methoxy)silane exerts its effects involves the interaction of its silicon atom with various molecular targets. The perfluorophenyl and phenyl groups provide hydrophobic and aromatic characteristics, respectively, which influence the compound’s reactivity and interactions with other molecules. The methoxy group can undergo hydrolysis, leading to the formation of silanols that can further react with other compounds .
Comparaison Avec Des Composés Similaires
Similar Compounds
Trimethyl(phenyl)silane: Similar structure but lacks the perfluorophenyl group.
Trimethyl(perfluorophenyl)silane: Contains the perfluorophenyl group but lacks the phenyl group.
Phenyltrimethoxysilane: Contains the phenyl group but lacks the perfluorophenyl group.
Uniqueness
Trimethyl((perfluorophenyl)(phenyl)methoxy)silane is unique due to the presence of both perfluorophenyl and phenyl groups, which impart distinct chemical properties. This combination enhances its reactivity and makes it suitable for a broader range of applications compared to similar compounds .
Propriétés
Formule moléculaire |
C16H15F5OSi |
|---|---|
Poids moléculaire |
346.37 g/mol |
Nom IUPAC |
trimethyl-[(2,3,4,5,6-pentafluorophenyl)-phenylmethoxy]silane |
InChI |
InChI=1S/C16H15F5OSi/c1-23(2,3)22-16(9-7-5-4-6-8-9)10-11(17)13(19)15(21)14(20)12(10)18/h4-8,16H,1-3H3 |
Clé InChI |
LRFLZEQBMBEBCU-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C)OC(C1=CC=CC=C1)C2=C(C(=C(C(=C2F)F)F)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



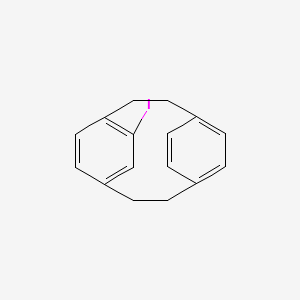
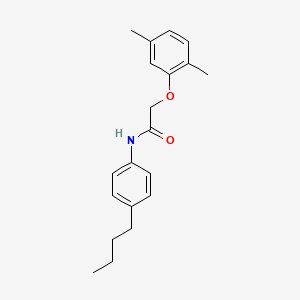
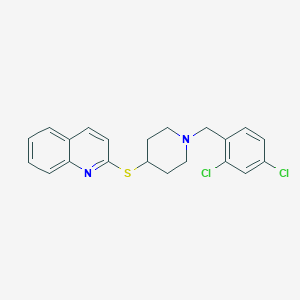

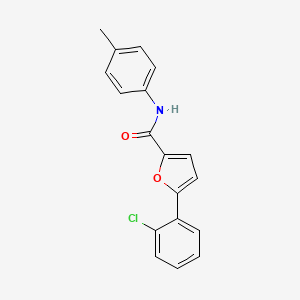


![Methyl N-[(benzyloxy)carbonyl]glycylglycyltryptophanate](/img/structure/B11948791.png)
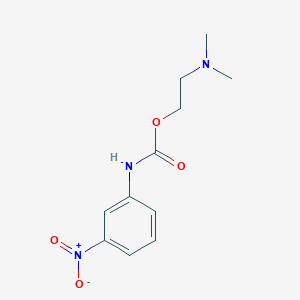
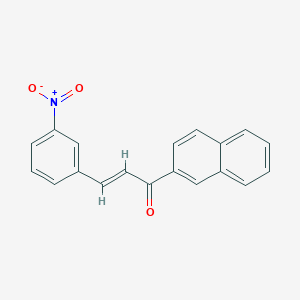
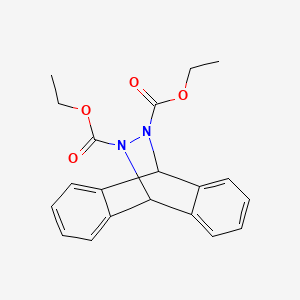

![4-[4-(4-Methylphenyl)pentyl]cyclohex-2-en-1-one](/img/structure/B11948804.png)
